3-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
3-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that features a benzo[d]oxazole core linked to a pyrrolidine ring and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the benzo[d]oxazole core: This can be achieved by cyclization of an appropriate ortho-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Attachment of the pyrrolidine ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions involving a suitable halide precursor.
Incorporation of the pyrimidine moiety: This step often involves the reaction of the intermediate compound with a pyrimidine derivative, facilitated by a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety may facilitate binding to nucleic acid structures, while the benzo[d]oxazole core can interact with protein targets. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-3(2H)-one
- 3-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]thiazol-2(3H)-one
Uniqueness
3-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[2-oxo-2-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c22-16(10-21-13-3-1-2-4-14(13)25-17(21)23)20-8-6-12(9-20)24-15-5-7-18-11-19-15/h1-5,7,11-12H,6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJVSPUHRDEHQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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